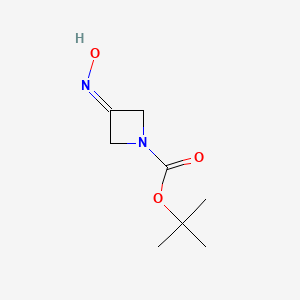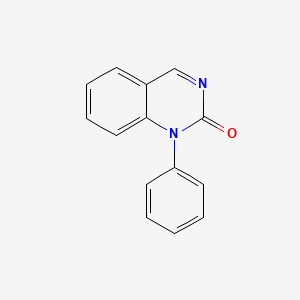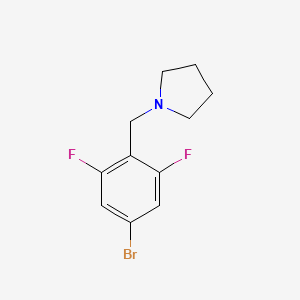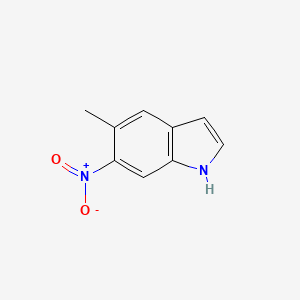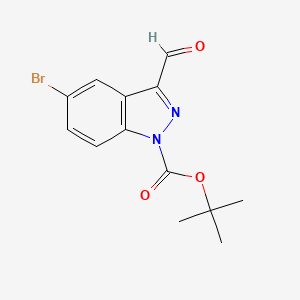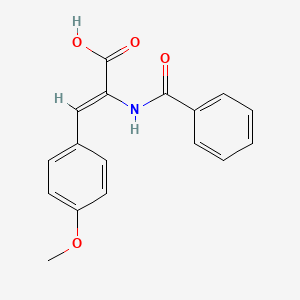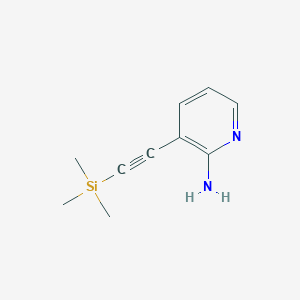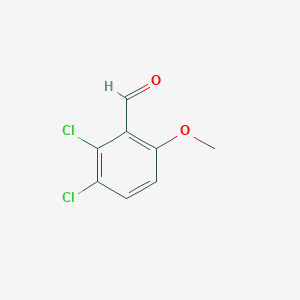
2,3-Dichloro-6-methoxybenzaldehyde
説明
2,3-Dichloro-6-methoxybenzaldehyde, also known as DCMB, is a chemical compound used in scientific research. It is a yellowish crystalline solid that is soluble in organic solvents. DCMB is commonly used in the synthesis of other chemical compounds and has been found to have potential applications in various fields of research.
科学的研究の応用
Vibrational Analysis
The compound 2,3-Dichloro-6-methoxybenzaldehyde has been studied for its vibrational properties. A zero-order normal coordinate analysis has demonstrated the transferability of force constants, helping in understanding the compound's in-plane and out-of-plane vibrations (Rao & Rao, 2002).
Structural and Spectroscopic Studies
The structural properties of related compounds, such as 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde, have been characterized using various spectroscopic techniques, providing insights into the molecular structure and behavior of such compounds (Özay et al., 2013).
Catalytic Applications
Studies on the catalytic applications of similar compounds have been conducted. For example, a study involving the encapsulation of a molybdenum(VI) complex with a ligand derived from 2-hydroxy-3-methoxybenzaldehyde revealed its potential as a catalyst in the oxidation of primary alcohols and hydrocarbons (Ghorbanloo & Alamooti, 2017).
Chromatographic Analysis
Chromatographic analyses involving chlorinated 4-hydroxybenzaldehydes, which include compounds similar to 2,3-Dichloro-6-methoxybenzaldehyde, have been performed to understand their separation and retention behavior (Korhonen & Knuutinen, 1984).
Antioxidant Activity
Research on the antioxidant activity of related compounds, such as chalcone derivatives from halogenated vanillin, provides insights into the potential medicinal applications of 2,3-Dichloro-6-methoxybenzaldehyde (Rijal, Haryadi & Anwar, 2022).
特性
IUPAC Name |
2,3-dichloro-6-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c1-12-7-3-2-6(9)8(10)5(7)4-11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRDOTPHEHYNEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-6-methoxybenzaldehyde | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

